molecular formula C19H19P B12612479 [2-(Cyclopenta-1,3-dien-1-yl)ethyl](diphenyl)phosphane CAS No. 648429-12-3

[2-(Cyclopenta-1,3-dien-1-yl)ethyl](diphenyl)phosphane

Cat. No.: B12612479
CAS No.: 648429-12-3
M. Wt: 278.3 g/mol
InChI Key: CGOAYSTWDRUPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopenta-1,3-dien-1-yl)ethylphosphane: is an organophosphorus compound that features a cyclopentadienyl group attached to an ethyl chain, which is further bonded to a diphenylphosphane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopenta-1,3-dien-1-yl)ethylphosphane typically involves the reaction of cyclopentadiene derivatives with diphenylphosphane. One common method includes the use of cyclopentadiene and ethyl bromide to form the cyclopentadienyl ethyl intermediate, which is then reacted with diphenylphosphane under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development:

Industry:

Mechanism of Action

The mechanism by which 2-(Cyclopenta-1,3-dien-1-yl)ethylphosphane exerts its effects involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets include transition metal centers, and the pathways involved often relate to the activation and transformation of organic substrates.

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

648429-12-3

Molecular Formula

C19H19P

Molecular Weight

278.3 g/mol

IUPAC Name

2-cyclopenta-1,3-dien-1-ylethyl(diphenyl)phosphane

InChI

InChI=1S/C19H19P/c1-3-11-18(12-4-1)20(19-13-5-2-6-14-19)16-15-17-9-7-8-10-17/h1-9,11-14H,10,15-16H2

InChI Key

CGOAYSTWDRUPBV-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C1CCP(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.